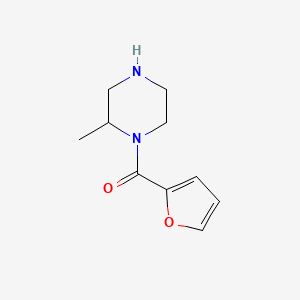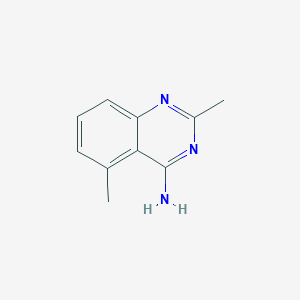
2,5-Dimethylquinazolin-4-amine
概要
説明
2,5-Dimethylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of a quinazoline core with methyl groups at the 2 and 5 positions and an amine group at the 4 position
作用機序
Target of Action
Quinazolinone derivatives, a class of compounds to which 2,5-dimethylquinazolin-4-amine belongs, have been reported to exhibit a broad spectrum of biological activities . These activities include antimicrobial, antimalarial, anticancer, anti-inflammatory, and more . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Quinazolinone derivatives have been reported to interact with various cellular targets, leading to changes in cellular processes . For example, some quinazolinone derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular signaling pathways . The specific mode of action can depend on the specific derivative and its functional groups.
Biochemical Pathways
Quinazolinone derivatives have been reported to affect various biochemical pathways . For example, some quinazolinone derivatives have been found to inhibit enzymes involved in key biochemical pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Result of Action
Quinazolinone derivatives have been reported to have various effects at the molecular and cellular level . For example, some quinazolinone derivatives have been found to induce cell death or inhibit cell growth . The specific effects can depend on the specific derivative and its functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under reflux conditions The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and phase-transfer catalysis may be employed to achieve this.
化学反応の分析
Types of Reactions: 2,5-Dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to dihydroquinazolines.
Substitution: The amine group at the 4 position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives, including 2,5-Dimethylquinazolin-4-amine, have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
類似化合物との比較
Quinazoline: The parent compound, which lacks the methyl and amine groups.
2-Methylquinazoline: A derivative with a single methyl group at the 2 position.
4-Aminoquinazoline: A derivative with an amine group at the 4 position but without the methyl groups.
Uniqueness: 2,5-Dimethylquinazolin-4-amine is unique due to the presence of both methyl groups and the amine group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
2,5-dimethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMUCPRSCZDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
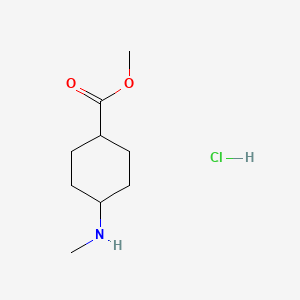
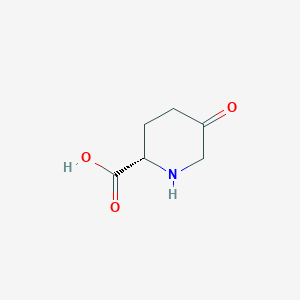
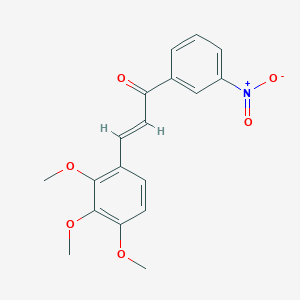
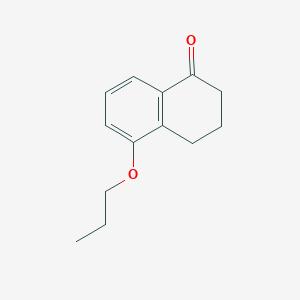
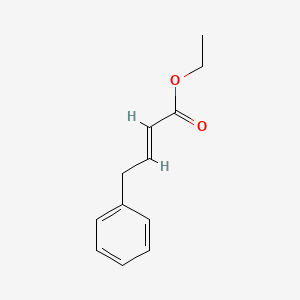


![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)

